molecular formula C9H8BrNO4 B133708 Methyl 2-(bromomethyl)-3-nitrobenzoate CAS No. 98475-07-1

Methyl 2-(bromomethyl)-3-nitrobenzoate

Cat. No.: B133708
CAS No.: 98475-07-1
M. Wt: 274.07 g/mol
InChI Key: FCGIVHSBEKGQMZ-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid and features both bromomethyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(bromomethyl)-3-nitrobenzoate typically involves the bromination of methyl 3-nitrobenzoate. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

    Substitution: Formation of azides, thiocyanates, or ethers.

    Reduction: Formation of methyl 2-(aminomethyl)-3-nitrobenzoate.

    Oxidation: Formation of methyl 2-(bromomethyl)-3-nitrobenzoic acid or corresponding aldehydes.

Scientific Research Applications

Methyl 2-(bromomethyl)-3-nitrobenzoate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-3-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or modification of biomolecules. The nitro group can undergo reduction to form amino derivatives, which may interact with various molecular targets and pathways in biological systems.

Comparison with Similar Compounds

    Methyl 2-bromobenzoate: Lacks the nitro group, making it less reactive in certain types of chemical reactions.

    Methyl 3-nitrobenzoate: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    Methyl 2-(chloromethyl)-3-nitrobenzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness: Methyl 2-(bromomethyl)-3-nitrobenzoate is unique due to the presence of both bromomethyl and nitro functional groups, which confer distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

methyl 2-(bromomethyl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)6-3-2-4-8(11(13)14)7(6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGIVHSBEKGQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363373
Record name Methyl 2-(bromomethyl)-3-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98475-07-1
Record name Benzoic acid, 2-(bromomethyl)-3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98475-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(bromomethyl)-3-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-(bromomethyl)-3-nitro-, methyl ester
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Synthesis routes and methods I

Procedure details

2-Methyl-3-nitrobenzoic acid methyl ester (commercially available) is treated in a solvent such as carbon tetrachloride with N-bromosuccinimide under light to produce 2-bromomethyl-3-nitrobenzoic acid methyl ester. This benzylic bromide is treated in a solvent such as dimethylformamide with [2-(3-amino-2,6-dioxo-piperidin-1-yl)-ethyl]-phosphonic acid diethyl ester (for the preparation of this compound, see below) in the presence of a base such as triethylamine. The coupled product is then reduced by hydrogenation (Bioorg. Med. Chem. Lett., (1999), 9, 1625) to afford the desired analog. [2-(3-amino-2,6-dioxo-piperidin-1-yl)-ethyl]-phosphonic acid diethyl ester is obtained according to a procedure such as that reported in J. Med. Chem., (2003) 46, 3793. Accordingly, benzyloxycarbonyl-protected glutaric acid is treated in a solvent such as acetonitrile with triethylamine, 1-hydroxybenzotriazole, diethyl 2-aminoethylphosphonate and 1,3-dicyclohexylcarbodiimide. After the reaction is complete, the solvent is removed and the residue is purified by chromatography to generate the cyclic product, which is subjected to hydrogen in the presence of palladium catalysis to afford the desired intermediate.
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Synthesis routes and methods II

Procedure details

25.55 g (130.9 mmol) of 2-methyl-3-nitrobenzoic acid methyl ester is added to 300 ml of carbon tetrachloride, and mixed with 25.6 g (141.7 mmol) of N-bromosuccinimide and 62.8 mg of benzoyl peroxide. After seven days of refluxing, the succinimide is suctioned off after cooling, and then the filtrate is spun in until a dry state is reached. The desired compound that is incorporated in crude form into the next stage remains.
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Synthesis routes and methods III

Procedure details

A stirred mixture of methyl 2-methyl-3-nitrobenzoate(17.6 g, 87.1 mmol) and N-bromosuccinimide (18.9 g, 105 mmol) in carbon tetrachloride (243 mL) was heated under gentle reflux with a 100 W light bulb situated 2 cm away shining on the reaction mixture overnight. After 18 hours, the reaction mixture was cooled to room temperature and filtered. The filtrate was washed with water (2×120 mL), brine(120 mL), and dried (MgSO4). The solvent was removed in vacuo to give a yellow solid. The product was purified by flash chromatography (hexane:ethyl acetate 8:2) to give 22 g (93%) of methyl 2-bromomethyl-3-nitrobenzoate as a yellow solid: mp 69-72° C.; 1H NMR (CDCl3) δ 8.13-8.09 (dd, J=1.36 and 7.86 Hz, 1H), 7.98-7.93 (dd, J=1.32 and 8.13 Hz, 1H), 7.57-7.51 (t, J=7.97Hz, 1H), 5.16 (s, 2H), 4.0 (s, 3H); 13C NMR (CDCl3) δ 65.84, 150.56, 134.68, 132.64, 132.36, 129.09, 53.05, 22.70; HPLC: Waters Nova-Pak C18 column, 4 micron, 1 mL/min, 240 nm, 40/60 CH3CN/0.1%H3PO4(aq), 8.2 min 99%. Anal. Calcd for C9H8NO4Br: C, 39.44; H, 2.94; N, 5.11, Br, 29.15. Found: C, 39.51; H, 2.79; N, 5.02; Br, 29.32.
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Synthesis routes and methods IV

Procedure details

A mixture of 100.0 g of methyl 2-methyl-3-nitrobenzoate, 100.0 g of N-bromosuccinimide, 3.0 g of dibenzoyl peroxide and 1000 ml of carbon tetrachloride was refluxed for 24 hours. The reaction mixture was cooled, 3.0 g of dibenzoyl peroxide added, and refluxing continued an additional 24 hours. The reaction mixture was cooled, filtered and the filtrate concentrated in vacuo. The crude reaction product was dissolved in ether and the organic solution washed sequentially with saturated sodium sulfite (500 ml), water (2×500 ml), 2.5% sodium hydroxide (500 ml), water (2×500 ml) and saturated brine (500 ml). The organic solution was dried over magnesium sulfate, filtered and the solvent evaporated in vacuo giving a pale yellow oily solid. Recrystallization from 350 ml of 1-chlorbutane/cyclohexane (2:1) gave 73.9 g of methyl 2-bromomethyl-3-nitrobenzoate, m.p. 67°-70°.
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Synthesis routes and methods V

Procedure details

To a suspension of 100 g of 2-methyl-3-nitrobenzoic acid, methyl ester and 100 g of N-bromosuccinimide in 1000 ml carbon tetrachloride was added 3 g of benzoyl peroxide and the mixture was stirred at reflux temperature for about 24 hours. Additional benzoyl peroxide was then added and refluxing was resumed for another 24 hours. The reaction mixture was cooled, filtered, and the filtrate concentrated in vacuo to afford an oil which crystallized upon cooling. This crude product was dissolved in diethyl ether and the organic layer was washed with saturated aqueous sodium sulfite (one 500-ml portion), water (two 500-ml portions), 2.5% aqueous sodium hydroxide solution (one 500-ml portion), water and brine. Drying and evaporation of the orgnaic layer in vacuo gave a yellow oil which crystallized on standing. Recrystallization from 350 ml n-butyl chloride/cyclohexane (2:1) gave 74 g of 2-(bromomethyl)-3-nitrobenzoic acid, methyl ester, m.p. 67°-70°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Methyl 2-bromomethyl-3-nitrobenzoate in pharmaceutical synthesis?

A1: Methyl 2-bromomethyl-3-nitrobenzoate serves as a key building block in the synthesis of Lenalidomide. [, ] This compound is reacted with L-glutamine methyl ester, followed by reduction and intramolecular cyclization to yield Lenalidomide. [] This synthetic route highlights the importance of Methyl 2-bromomethyl-3-nitrobenzoate in accessing this valuable pharmaceutical.

Q2: Can you describe the typical synthesis of Methyl 2-bromomethyl-3-nitrobenzoate?

A2: The synthesis of Methyl 2-bromomethyl-3-nitrobenzoate generally involves a two-step process starting from 2-methyl-3-nitrobenzoic acid. [] First, the carboxylic acid is esterified to yield Methyl 2-methyl-3-nitrobenzoate. Subsequently, this ester undergoes bromination, typically using elemental bromine, to afford the desired product, Methyl 2-bromomethyl-3-nitrobenzoate. []

Q3: Have there been efforts to optimize the production of Methyl 2-bromomethyl-3-nitrobenzoate?

A3: Yes, researchers are actively exploring greener and more scalable methods for synthesizing Methyl 2-bromomethyl-3-nitrobenzoate, driven by the need for cost-effective and environmentally friendly production of Lenalidomide. [] These efforts aim to improve the overall efficiency and sustainability of Lenalidomide manufacturing.

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